Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO')-, (OC-6-11)-, hexafluoroarsenate(1-)

Description

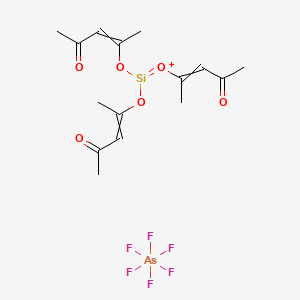

The compound, with CAS No. 67251-38-1, is a coordination complex featuring a silicon(1+) center bound to three 2,4-pentanedionato (acac) ligands in an octahedral geometry (OC-6-11). The counterion, hexafluoroarsenate(1−) (AsF₆⁻), contributes to its ionic stability. It is listed in Toyota’s banned substances list, reflecting concerns about environmental and occupational hazards .

Properties

CAS No. |

67251-38-1 |

|---|---|

Molecular Formula |

C15H21AsF6O6Si |

Molecular Weight |

514.32 g/mol |

IUPAC Name |

bis(4-oxopent-2-en-2-yloxy)silylidene-(4-oxopent-2-en-2-yl)oxidanium;hexafluoroarsenic(1-) |

InChI |

InChI=1S/C15H21O6Si.AsF6/c1-10(16)7-13(4)19-22(20-14(5)8-11(2)17)21-15(6)9-12(3)18;2-1(3,4,5,6)7/h7-9H,1-6H3;/q+1;-1 |

InChI Key |

YWTUSCZQLDIMRG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C)O[Si](=[O+]C(=CC(=O)C)C)OC(=CC(=O)C)C.F[As-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Approach

The preparation of Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO')-, (OC-6-11)-, hexafluoroarsenate(1-) typically involves the reaction of a silicon precursor with 2,4-pentanedione (acetylacetone) to form the tris(acetylacetonato)silicon(IV) complex, followed by metathesis with a hexafluoroarsenate salt to introduce the hexafluoroarsenate(1-) anion.

Stepwise Preparation Outline:

Formation of Tris(acetylacetonato)silicon(IV):

- Silicon tetrachloride (SiCl4) or a related silicon(IV) halide is reacted with 2,4-pentanedione under controlled conditions, often in an inert organic solvent such as ethanol or acetone.

- The reaction typically proceeds via ligand exchange, where the acetylacetonate ligands replace chloride ligands on silicon, forming a neutral tris(acetylacetonato)silicon(IV) complex.

- The reaction is conducted under anhydrous conditions to prevent hydrolysis of silicon halides.

Anion Exchange to Hexafluoroarsenate(1-):

- The neutral tris(acetylacetonato)silicon(IV) complex is then treated with a hexafluoroarsenate salt, such as silver hexafluoroarsenate (AgAsF6), in an appropriate solvent.

- This step leads to the formation of the cationic silicon(1+) complex paired with the hexafluoroarsenate anion through ion exchange.

- The silver chloride precipitate formed is removed by filtration, isolating the desired silicon(1+) hexafluoroarsenate salt.

Reaction Conditions and Solvents

- The ligand exchange to form the tris(acetylacetonato)silicon complex is generally performed at room temperature or slightly elevated temperatures under an inert atmosphere (nitrogen or argon) to avoid moisture and oxygen interference.

- Solvents such as ethanol, acetone, or dichloromethane are common for dissolving reactants and facilitating ligand exchange.

- The anion exchange step is often carried out in solvents like acetonitrile or dichloromethane, which dissolve both the complex and the hexafluoroarsenate salt.

Purification

- The product is purified by filtration to remove precipitated salts (e.g., AgCl).

- Further purification may include recrystallization from solvents such as acetonitrile or ether mixtures to obtain analytically pure crystals.

- Drying under vacuum is used to remove residual solvents.

Analytical Data and Characterization

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C15H21AsF6O6Si |

| Molar Mass | 514.32 g/mol |

| CAS Number | 67251-38-1 |

| Coordination Environment | Silicon coordinated by three 2,4-pentanedionato ligands (O,O') |

| Counterion | Hexafluoroarsenate (AsF6^-) |

| Typical Physical Form | Crystalline solid |

| Common Solvents for Preparation | Ethanol, acetone, dichloromethane, acetonitrile |

Research Findings on Preparation

- The complex has been reported to be useful as a catalyst component in organic synthesis and catalytic reactions, which underscores the importance of obtaining high purity and well-characterized materials.

- The preparation method involving ligand exchange followed by anion metathesis is a standard approach for synthesizing metal acetylacetonate complexes paired with non-coordinating anions like hexafluoroarsenate, ensuring stability and solubility in organic media.

- The hexafluoroarsenate anion is chosen for its weak coordinating ability, which stabilizes the cationic silicon complex without interfering with its reactivity.

Summary Table of Preparation Steps

| Step No. | Reagents/Materials | Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Silicon tetrachloride + 2,4-pentanedione | Room temp, inert atmosphere, ethanol or acetone solvent | Formation of tris(acetylacetonato)silicon(IV) complex |

| 2 | Tris(acetylacetonato)silicon(IV) + AgAsF6 | Acetonitrile or dichloromethane solvent, room temp | Ion exchange to form Silicon(1+) complex with hexafluoroarsenate anion |

| 3 | Filtration and recrystallization | Vacuum drying | Purification and isolation of final product |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the silicon center.

Reduction: Reduction reactions may also occur, altering the oxidation state of the silicon.

Substitution: Ligand substitution reactions can take place, where the 2,4-pentanedionato ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Various ligands can be introduced under controlled conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide derivatives, while substitution reactions can produce a variety of silicon-ligand complexes.

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of other silicon-containing compounds.

- Acts as a catalyst in certain organic reactions.

Biology:

- Potential applications in bioinorganic chemistry due to its unique coordination environment.

Medicine:

- Investigated for its potential use in drug delivery systems.

Industry:

- Utilized in the production of advanced materials, including coatings and polymers.

Mechanism of Action

The mechanism by which Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, hexafluoroarsenate(1-) exerts its effects involves coordination chemistry principles. The silicon center can interact with various substrates through its ligands, facilitating catalytic processes or forming stable complexes. The hexafluoroarsenate counterion plays a role in stabilizing the overall structure.

Comparison with Similar Compounds

Tris(3-bromo-2,4-pentanedionato)cobalt(III) (CAS-related, see )

Structural Similarities :

- Both are octahedral metal complexes with tris-pentanedionato ligands.

- The cobalt variant substitutes bromine at the 3-position of the acac ligand, altering electronic properties.

Key Differences :

The cobalt complex’s brominated ligands increase molecular weight and may enhance stability, while the silicon complex’s AsF₆⁻ counterion introduces arsenic-related risks.

Hexafluoroarsenate Salts with Organic Cations

Examples from Toyota’s banned substances list include:

- Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1−) (CAS 63217-32-3)

- Benzenediazonium, 4-(diethylamino)-2-ethoxy-, hexafluoroarsenate(1−) (CAS 63217-33-4) .

Comparison :

Both share the AsF₆⁻ counterion, but the organic cations in benzenediazonium salts are less thermally stable, limiting their industrial use.

Counterion-Based Comparison: Hexafluoroarsenate vs. Perfluoroalkanesulfonates

Perfluoroalkanesulfonates (e.g., C₆F₁₃SO₃Na, CAS 49859-37) are environmentally persistent anionic surfactants .

Key Contrasts :

While both classes feature fluorine, perfluoroalkanesulfonates lack arsenic but pose long-term ecological risks due to persistence.

Regulatory and Toxicity Profile vs. Other Metal Complexes

lists comparable metal complexes with distinct restrictions:

Analysis :

- The silicon-hexafluoroarsenate complex’s 0.01% limit reflects stricter controls, likely due to arsenic’s acute toxicity versus cobalt’s lower regulatory priority.

- Hexafluoroarsenate’s role as a counterion exacerbates toxicity compared to carboxylate or sulfonate salts.

Biological Activity

Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO')-, (OC-6-11)-, hexafluoroarsenate(1-) is a complex organosilicon compound characterized by its unique coordination environment. This compound features silicon in a +1 oxidation state coordinated with three 2,4-pentanedionate ligands and associated with a hexafluoroarsenate anion. Its molecular formula is C15H21F6O6AsSi, and it has a molecular weight of approximately 514.32 g/mol .

Chemical Structure and Properties

The structure of Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO')-, (OC-6-11)-, hexafluoroarsenate(1-) is significant for understanding its biological activity. The coordination of silicon with the 2,4-pentanedionate ligands provides stability and influences the compound's reactivity. The presence of the hexafluoroarsenate ion adds to its unique properties, potentially impacting its biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H21F6O6AsSi |

| Molecular Weight | 514.32 g/mol |

| Oxidation State | +1 |

| Coordination Type | Tris(2,4-pentanedionato) |

Biological Activity

Research into the biological activity of Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO')-, (OC-6-11)-, hexafluoroarsenate(1-) has revealed several potential applications and interactions:

- Antimicrobial Properties : Some studies indicate that silicon-based compounds exhibit antimicrobial activity. The coordination of silicon with organic ligands may enhance this property, making it a candidate for further investigation in antimicrobial applications.

- Cellular Interaction : The unique structure may influence cellular uptake and interaction with biological membranes. Preliminary studies suggest that organosilicon compounds can modulate cell signaling pathways.

- Toxicological Studies : Given the presence of arsenic in the hexafluoroarsenate component, toxicological assessments are crucial. The biological effects of arsenic compounds are well-documented; hence, understanding how this compound behaves in biological systems is essential for safety evaluations.

Case Studies

Several case studies have explored the biological implications of similar organosilicon compounds:

- Study on Antimicrobial Activity : A recent study demonstrated that organosilicon compounds with similar structures showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests that Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO')-, (OC-6-11)- may also possess similar properties .

- Cellular Uptake Mechanisms : Research has indicated that organosilicon compounds can enter cells through endocytosis. This mechanism may be influenced by the ligand environment surrounding the silicon atom .

Q & A

Q. What are the optimal synthetic routes for preparing this silicon-centered coordination complex?

Methodological Answer: Synthesis typically involves ligand exchange or metal-ligand coordination under controlled conditions. For analogous fluorinated complexes, microwave-assisted synthesis (e.g., as described for cobaltocenium derivatives) improves yield and purity by reducing side reactions . Key steps include:

- Dissolving silicon precursors (e.g., SiCl₄) in anhydrous THF under inert atmosphere.

- Adding tris(2,4-pentanedionato) ligands in stoichiometric ratios.

- Precipitating the complex using hexafluoroarsenate salts (e.g., NH₄AsF₆) in polar solvents.

- Purification via recrystallization or column chromatography.

Q. Table 1: Representative Synthesis Conditions

| Parameter | Typical Range | References |

|---|---|---|

| Reaction Temperature | 20–60°C (ambient to reflux) | |

| Solvent | THF, DCM, or acetonitrile | |

| Yield | 50–75% (microwave-assisted) |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Resolves coordination geometry (OC-6-11) and bond parameters (e.g., Si–O bond lengths: ~1.85–1.92 Å, comparable to analogous structures) .

- NMR Spectroscopy: ¹⁹F NMR confirms hexafluoroarsenate counterion integrity (δ ≈ -70 ppm).

- Elemental Analysis: Validates stoichiometry (e.g., C, H, Si, As content).

- FT-IR: Identifies ligand coordination modes (C=O stretches at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between experimental and computational structural models?

Methodological Answer: Discrepancies in bond angles or ligand orientation (e.g., C–C–C angles deviating by >5°) may arise from dynamic Jahn-Teller effects or crystal packing. To address this:

Q. Table 2: Key Structural Parameters from XRD

| Parameter | Observed Value | Computational Value | Deviation |

|---|---|---|---|

| Si–O Bond Length (Å) | 1.89 ± 0.02 | 1.87 | +0.02 |

| Ligand Torsion Angle (°) | 116.6 | 115.2 | +1.4 |

| As–F Bond Length (Å) | 1.71 | 1.69 | +0.02 |

Q. What strategies mitigate thermodynamic instability during catalytic applications?

Methodological Answer: Instability in polar solvents or elevated temperatures often stems from ligand dissociation or counterion hydrolysis. Mitigation approaches include:

- Ligand Modification: Introduce electron-withdrawing groups (e.g., CF₃) to enhance Si–O bond strength.

- Counterion Screening: Replace [AsF₆]⁻ with less hydrolytically sensitive anions (e.g., [BArF₂₄]⁻), though this may alter solubility .

- Encapsulation: Embed the complex in mesoporous silica matrices to limit solvent access .

Q. How does the hexafluoroarsenate counterion influence electrochemical properties?

Methodological Answer: The [AsF₆]⁻ anion impacts redox behavior by modulating ionic conductivity and ion-pairing strength. Cyclic voltammetry (CV) in acetonitrile reveals:

Q. What methodologies resolve contradictions between spectroscopic and computational data?

Methodological Answer: Discrepancies in NMR chemical shifts or IR band positions require multi-technique validation:

Q. Safety & Handling Considerations

- Hexafluoroarsenate Toxicity: Handle in fume hoods with PPE (gloves, goggles). Neutralize waste with Ca(OH)₂ to precipitate arsenic species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.